(2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound features a complex structure with multiple functional groups, including a thiazole ring, an acrylonitrile moiety, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethylbenzaldehyde, which undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Amination: The thiazole intermediate is then reacted with 2,5-dimethoxyaniline to introduce the amino group.
Acrylonitrile Formation: Finally, the acrylonitrile moiety is introduced through a condensation reaction with an appropriate nitrile precursor under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening for catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its potential biological activity.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the ethyl group on the phenyl ring.
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile may influence its chemical reactivity and biological activity, potentially offering unique properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)20-14-28-22(25-20)17(12-23)13-24-19-11-18(26-2)9-10-21(19)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXWXBMUNFZWRP-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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